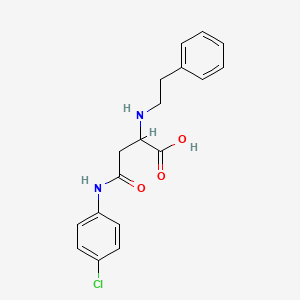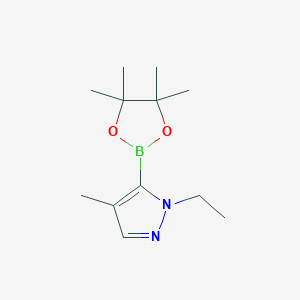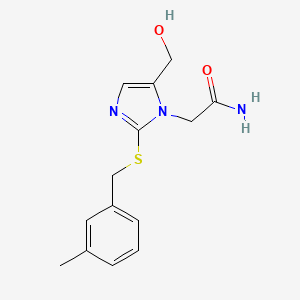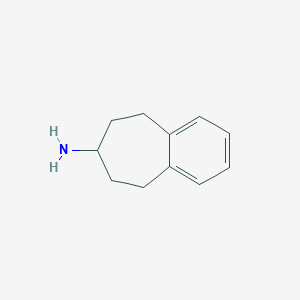
(E)-3-(furan-2-yl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(furan-2-yl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acrylamide is a chemical compound that has attracted significant attention from researchers due to its potential applications in various fields, including medicine, agriculture, and material science.
Wissenschaftliche Forschungsanwendungen
(E)-3-(furan-2-yl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acrylamide has shown promising applications in various scientific fields. In medicine, it has been shown to have anti-inflammatory and anti-cancer properties. It has been found to inhibit the growth of cancer cells in vitro and in vivo by inducing apoptosis and inhibiting angiogenesis. In agriculture, it has been used as a plant growth regulator and insecticide. It has been found to promote plant growth and increase crop yield by regulating the expression of genes involved in plant growth and stress response. In material science, it has been used as a monomer for the synthesis of functional polymers and hydrogels. It has been found to have good mechanical properties and biocompatibility, making it suitable for biomedical applications.
Wirkmechanismus
The mechanism of action of (E)-3-(furan-2-yl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acrylamide varies depending on its application. In medicine, it has been found to inhibit the NF-κB pathway, which is involved in inflammation and cancer progression. It also activates the p53 pathway, which induces apoptosis in cancer cells. In agriculture, it regulates the expression of genes involved in plant growth and stress response, leading to increased crop yield. In material science, it undergoes polymerization to form functional polymers and hydrogels with good mechanical properties and biocompatibility.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (E)-3-(furan-2-yl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acrylamide vary depending on its concentration and application. In medicine, it has been found to have anti-inflammatory and anti-cancer effects, but high concentrations can cause cytotoxicity and hepatotoxicity. In agriculture, it promotes plant growth and stress tolerance, but high concentrations can have phytotoxic effects. In material science, it forms functional polymers and hydrogels with good mechanical properties and biocompatibility.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (E)-3-(furan-2-yl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acrylamide in lab experiments include its versatility, ease of synthesis, and potential applications in various fields. However, its limitations include its cytotoxicity at high concentrations, its potential environmental impact as an insecticide, and the need for further research to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for research on (E)-3-(furan-2-yl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acrylamide. In medicine, further studies are needed to investigate its potential as an anti-inflammatory and anti-cancer agent, including its efficacy in combination with other drugs. In agriculture, research is needed to optimize its use as a plant growth regulator and insecticide, including its effects on non-target organisms and the environment. In material science, further research is needed to optimize its use as a monomer for the synthesis of functional polymers and hydrogels, including its mechanical properties and biocompatibility. Overall, (E)-3-(furan-2-yl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acrylamide shows great potential for various applications and warrants further research.
Synthesemethoden
The synthesis of (E)-3-(furan-2-yl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acrylamide involves the reaction of furan-2-carboxylic acid with 2-amino-2-(5-methylthiophen-2-yl)ethanol in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The resulting intermediate is then reacted with acryloyl chloride in the presence of a base such as triethylamine to obtain the final product. This method has been optimized to yield high purity and yield of the product.
Eigenschaften
IUPAC Name |
(E)-3-(furan-2-yl)-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c1-11-5-7-14(20-11)13(18-2)10-16-15(17)8-6-12-4-3-9-19-12/h3-9,13H,10H2,1-2H3,(H,16,17)/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZLGLYFWSVVPAN-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(CNC(=O)C=CC2=CC=CO2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(S1)C(CNC(=O)/C=C/C2=CC=CO2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(furan-2-yl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acrylamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 4-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-4-fluoropiperidine-1-carboxylate](/img/structure/B2711708.png)



![(2E)-3-[(2-chlorophenyl)amino]-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2711715.png)


![3-(4-bromobenzyl)-8-(furan-2-ylmethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2711719.png)
![2-[[(3R,4S)-4-hydroxy-1,1-dioxothiolan-3-yl]amino]acetic acid](/img/structure/B2711720.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2711721.png)
![N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2711723.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2711724.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2711725.png)
![Ethyl 3-[(3-chloro-4-methylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2711726.png)